molecular formula C10H10BrFO3 B2489107 Methyl 2-(4-bromo-2-fluorophenoxy)propanoate CAS No. 1249138-93-9

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate

Cat. No.: B2489107
CAS No.: 1249138-93-9
M. Wt: 277.089
InChI Key: NOAYVKWCWPUSLE-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate is a chemical compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-fluorophenoxy)propanoate typically involves the esterification of 2-(4-bromo-2-fluorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms contribute to its binding affinity and specificity, enabling it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-2-fluorophenoxy)propanoate
  • Methyl 2-(4-bromo-2-chlorophenoxy)propanoate
  • Methyl 2-(4-bromo-2-methylphenoxy)propanoate

Uniqueness

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. These halogen atoms enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 2-(4-bromo-2-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAYVKWCWPUSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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